molecular formula C30H47N7O12 B11826973 (3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid

(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid

Cat. No.: B11826973
M. Wt: 697.7 g/mol
InChI Key: FYXWRYWMFYMQKH-HWBMXIPRSA-N
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Description

The compound (3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including azido, amido, and hydroxymethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azido group, the coupling of amido groups, and the introduction of the hydroxymethyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization, distillation, or chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The amido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the azido group would produce an amine derivative.

Scientific Research Applications

(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its azido group allows for bioorthogonal labeling, enabling the study of biological processes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, while the amido groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar compounds include those with azido, amido, and hydroxymethyl groups, such as:

    (3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid:

    2-Phenylethanol: Similar in having a hydroxymethyl group but lacks the azido and amido groups.

    p-Hydroxyphenylethanol: Similar in having a hydroxymethyl group but lacks the azido and amido groups.

    4-Hydroxybenzaldehyde: Similar in having a hydroxymethyl group but lacks the azido and amido groups.

This compound’s unique combination of functional groups makes it a valuable tool in various scientific research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C30H47N7O12

Molecular Weight

697.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-[4-(hydroxymethyl)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C30H47N7O12/c1-21(33-26(39)7-9-45-11-13-47-15-17-49-18-16-48-14-12-46-10-8-32-37-31)28(42)34-22(2)29(43)36-25(19-27(40)41)30(44)35-24-5-3-23(20-38)4-6-24/h3-6,21-22,25,38H,7-20H2,1-2H3,(H,33,39)(H,34,42)(H,35,44)(H,36,43)(H,40,41)/t21-,22-,25-/m0/s1

InChI Key

FYXWRYWMFYMQKH-HWBMXIPRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-]

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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